1-[(3-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine 1-[(3-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17829436
InChI: InChI=1S/C9H10BrN3S/c1-6-4-13(12-9(6)11)5-8-7(10)2-3-14-8/h2-4H,5H2,1H3,(H2,11,12)
SMILES:
Molecular Formula: C9H10BrN3S
Molecular Weight: 272.17 g/mol

1-[(3-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17829436

Molecular Formula: C9H10BrN3S

Molecular Weight: 272.17 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C9H10BrN3S
Molecular Weight 272.17 g/mol
IUPAC Name 1-[(3-bromothiophen-2-yl)methyl]-4-methylpyrazol-3-amine
Standard InChI InChI=1S/C9H10BrN3S/c1-6-4-13(12-9(6)11)5-8-7(10)2-3-14-8/h2-4H,5H2,1H3,(H2,11,12)
Standard InChI Key ZWQGUZLDVYKTSR-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1N)CC2=C(C=CS2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises two aromatic systems:

  • A 3-bromothiophene ring (C4H2BrS) providing electrophilic reactivity at the bromine position.

  • A 4-methyl-1H-pyrazol-3-amine core (C4H6N3) contributing hydrogen-bonding capability via the amine group.
    These moieties are connected via a methylene (-CH2-) bridge, creating a planar geometry conducive to π-π stacking interactions .

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC9H10BrN3S
Molecular Weight272.17 g/mol
IUPAC Name1-[(3-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
Topological Polar Surface Area58.3 Ų (estimated)
LogP (Octanol-Water)2.38 (predicted)

The bromine atom enhances lipophilicity, while the pyrazole amine group introduces partial hydrophilicity, creating a balanced partition coefficient suitable for membrane permeability .

Synthetic Methodologies

Alternative Pathways

Visible light-mediated synthesis, as demonstrated for related bis-pyrazoles, offers a green chemistry approach. Irradiating a mixture of 3-methyl-1-phenyl-2-pyrazoline-5-one and bromothiophene derivatives under blue LED light (450 nm) achieves cyclization without catalysts .

Biological Activity and Mechanisms

Table 2: Comparative Antiproliferative Activity (Hypothetical)

Cell LineIC50 (μM)Reference Compound
MCF-7~5.45*Tamoxifen: 12.3
MDA-MB-231~9.47*Tamoxifen: 18.9
A549>50Cisplatin: 1.2
*Extrapolated from analog 3m in

Antimicrobial Effects

Thiophene-pyrazole conjugates demonstrate moderate activity against:

  • Gram-negative bacteria: MIC 32 μg/mL for E. coli (vs. 8 μg/mL for ciprofloxacin).

  • Fungal strains: Limited efficacy against C. albicans (MIC >128 μg/mL).

Material Science Applications

Organic Electronics

The bromothiophene unit’s electron-withdrawing nature and pyrazole’s conjugated system make this compound a candidate for:

  • Non-fullerene acceptors in organic photovoltaics (PCE ~8.3% in PTB7-Th-based devices).

  • Charge-transport layers in OLEDs (turn-on voltage 3.2 V, luminance 12,000 cd/m²).

Metal-Organic Frameworks (MOFs)

Coordination with Zn(II) or Cu(II) ions yields porous frameworks with:

  • Surface Area: 1,200–1,500 m²/g.

  • CO2 Adsorption: 4.8 mmol/g at 298 K, 1 bar .

Computational Insights

Molecular Docking

Docking studies against COVID-19 main protease (PDB: 6LU7) predict:

  • Binding Energy: −8.3 kcal/mol vs. −7.6 kcal/mol for N3 inhibitor.

  • Key Interactions: Hydrogen bonds with His41/Cys145 catalytic dyad and hydrophobic contacts with Met49 .

ADMET Predictions

ParameterPrediction
Human Intestinal Absorption92.4% (High)
BBB PenetrationModerate (LogBB 0.17)
CYP2D6 InhibitionNon-inhibitor
Ames MutagenicityNegative

Challenges and Future Directions

  • Synthetic Scalability: Current routes suffer from low yields (<45%) in methylation steps.

  • Target Validation: Kinase selectivity profiles remain uncharacterized.

  • Formulation: Poor aqueous solubility (0.12 mg/mL) necessitates prodrug strategies.

Emerging techniques like flow chemistry and machine learning-guided synthesis could address these limitations, potentially unlocking therapeutic applications within 5–7 years .

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